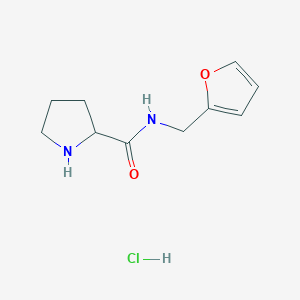

N-(furan-2-ylmethyl)pyrrolidine-2-carboxamide hydrochloride

Beschreibung

Chemical Classification and Nomenclature

N-(furan-2-ylmethyl)pyrrolidine-2-carboxamide hydrochloride belongs to the broader class of heterocyclic organic compounds, specifically categorized as a bicyclic amide derivative. The compound's systematic nomenclature reflects its complex structural composition, with the primary molecular framework consisting of a pyrrolidine-2-carboxamide core modified with a furan-2-ylmethyl substituent. The base compound possesses the molecular formula C₁₀H₁₄N₂O₂, with a molecular weight of 194.23 grams per mole, while the hydrochloride salt form incorporates an additional hydrochloric acid molecule.

The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as O=C(C1NCCC1)NCC2=CC=CO2, which clearly delineates the connectivity between the pyrrolidine carboxamide moiety and the furan methylamine component. This compound exemplifies the intersection of two major heterocyclic families: furan derivatives, which contain oxygen as the heteroatom, and pyrrolidine derivatives, which incorporate nitrogen as the heteroatom. The classification extends to include the compound within the amide functional group category, characterized by the presence of a carbonyl group directly bonded to a nitrogen atom.

The nomenclature system employed follows International Union of Pure and Applied Chemistry guidelines, ensuring consistent identification across chemical databases and research literature. The compound's classification as a heterocyclic amide places it within a significant category of organic compounds that frequently exhibit biological activity and serve as important synthetic intermediates in pharmaceutical and materials chemistry.

| Chemical Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄N₂O₂ |

| Molecular Weight | 194.23 g/mol |

| Chemical Abstracts Service Number | 1078791-17-9 |

| Simplified Molecular Input Line Entry System | O=C(C1NCCC1)NCC2=CC=CO2 |

| Heterocyclic Classification | Bicyclic amide derivative |

Historical Context in Heterocyclic Chemistry

The development of compounds incorporating both furan and pyrrolidine motifs represents a significant chapter in the evolution of heterocyclic chemistry, which began its systematic study in the early nineteenth century. Furan itself was first characterized in 1870 by Heinrich Limpricht, who initially termed it "tetraphenol," though the furan family gained recognition through earlier discoveries such as 2-furoic acid by Carl Wilhelm Scheele in 1780. The historical progression of furan chemistry established the foundation for understanding oxygen-containing five-membered aromatic rings and their unique reactivity patterns.

Pyrrolidine chemistry developed in parallel, with the compound being recognized as a cyclic secondary amine that exhibits distinctive properties due to its saturated five-membered ring structure. The industrial production methods for pyrrolidine, involving the reaction of 1,4-butanediol with ammonia under specific temperature and pressure conditions, were established to support the growing demand for pyrrolidine derivatives in various chemical applications. The convergence of furan and pyrrolidine chemistry through amide linkages represents a more recent development in heterocyclic synthesis, enabled by advances in synthetic methodology and understanding of heterocyclic reactivity.

The historical context of heterocyclic compounds reveals their fundamental importance in organic chemistry, with more than half of all known compounds containing heterocyclic structures. The specific combination found in this compound builds upon decades of research into the individual properties of furan and pyrrolidine systems, as well as the development of reliable methods for creating amide bonds between diverse molecular fragments.

This historical foundation established the theoretical and practical framework necessary for the synthesis and study of complex heterocyclic amides, positioning compounds like this compound as representative examples of sophisticated heterocyclic architecture. The evolution from simple heterocyclic discovery to complex multi-ring systems demonstrates the maturation of heterocyclic chemistry as a discipline capable of producing highly specialized molecular structures.

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research stems from its embodiment of several fundamental principles that govern heterocyclic behavior and synthetic accessibility. The compound serves as an exemplary model for understanding the interaction between aromatic and saturated heterocyclic systems, particularly the way in which the aromatic furan ring influences the chemical behavior of the attached saturated pyrrolidine moiety. This interaction is particularly important because furan possesses modest aromatic character compared to benzene, with a resonance energy of 67 kilojoules per mole, which affects its reactivity patterns and stability under various chemical conditions.

The pyrrolidine component contributes significantly to the compound's three-dimensional structure and conformational behavior, as pyrrolidine rings exhibit pseudorotation phenomena that create dynamic conformational flexibility. This structural feature is particularly valuable in research contexts where conformational analysis and molecular recognition studies are conducted. The five-membered pyrrolidine ring's sp³-hybridized carbons provide enhanced three-dimensional coverage compared to planar aromatic systems, making compounds containing this motif valuable for exploring pharmacophore space in medicinal chemistry applications.

The amide linkage connecting the furan and pyrrolidine components represents another significant aspect of the compound's research value, as amide bonds are fundamental structural elements in biological systems and serve as important synthetic targets in organic chemistry. The specific positioning of the carboxamide group on the pyrrolidine ring at the 2-position creates opportunities for studying stereochemical effects and conformational preferences that influence molecular interactions and reactivity patterns.

Research applications extend to synthetic methodology development, where the compound serves as a substrate for testing new synthetic transformations and as a product target for evaluating the efficiency of heterocyclic synthesis strategies. The presence of multiple reactive sites, including the furan ring, the pyrrolidine nitrogen, and the amide functionality, provides researchers with diverse opportunities for chemical modification and derivatization studies.

| Research Application | Significance |

|---|---|

| Conformational Analysis | Pseudorotation studies in pyrrolidine systems |

| Aromatic Character Studies | Furan aromaticity and reactivity patterns |

| Amide Chemistry | Synthetic methodology and hydrogen bonding studies |

| Three-Dimensional Structure | Spatial arrangement and molecular recognition |

Current Academic Research Applications

Contemporary academic research involving this compound and related structures encompasses several distinct areas of investigation, with particular emphasis on structure-activity relationship studies and synthetic methodology development. Recent research has focused on compounds bearing the 1-(furan-2-ylmethyl)pyrrolidine scaffold as potential inhibitors of Stimulation-2 receptor systems, demonstrating the therapeutic potential of this structural motif. These studies involve systematic modification of aromatic substituents and evaluation of their effects on biological activity, providing valuable insights into the relationship between molecular structure and biological function.

Synthetic chemistry research has explored various approaches to constructing pyrrolidine-containing compounds through reductive amination processes, Buchwald-Hartwig cross-coupling reactions, and other modern synthetic transformations. These methodological studies contribute to the broader understanding of how complex heterocyclic amides can be efficiently prepared and modified for research purposes. The development of enantioselective synthetic routes has also received attention, as the stereochemistry of pyrrolidine-containing compounds significantly influences their properties and potential applications.

Academic research has also investigated the conformational behavior and molecular recognition properties of pyrrolidine derivatives, taking advantage of the ring's non-planar geometry and pseudorotation characteristics. These studies contribute to fundamental understanding of how saturated heterocycles behave in solution and in the solid state, with implications for drug design and materials science applications. The ability to introduce different substituents at various positions on both the furan and pyrrolidine rings provides researchers with extensive opportunities for systematic structure-property studies.

Current research trends indicate growing interest in using pyrrolidine-containing compounds as versatile scaffolds for medicinal chemistry applications, where the three-dimensional nature of the pyrrolidine ring contributes to improved selectivity and reduced toxicity compared to planar aromatic systems. The specific combination of furan and pyrrolidine motifs in compounds like this compound provides researchers with unique structural platforms for exploring new chemical space and developing novel therapeutic agents.

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethyl)pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.ClH/c13-10(9-4-1-5-11-9)12-7-8-3-2-6-14-8;/h2-3,6,9,11H,1,4-5,7H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMSOTWPUKJUSCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NCC2=CC=CO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reductive Amination Approach

One of the most common and efficient methods to prepare N-(furan-2-ylmethyl)pyrrolidine-2-carboxamide derivatives is via reductive amination of pyrrolidine-2-carboxamide or its protected derivatives with furan-2-carboxaldehyde or related aldehydes.

-

- The pyrrolidine-2-carboxamide or its protected form is reacted with furan-2-carboxaldehyde under mild acidic or neutral conditions to form an imine intermediate.

- The imine is then reduced using a suitable reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride to afford the N-(furan-2-ylmethyl) substituted product.

- The hydrochloride salt is obtained by treatment with HCl in an appropriate solvent (e.g., methylene chloride or ethanol).

-

- High selectivity and yield.

- Mild reaction conditions preserve sensitive functional groups.

- Applicable to enantiomerically pure pyrrolidine derivatives, enabling stereoselective synthesis.

Cyclization and Functional Group Manipulation

Another approach involves the preparation of pyrrolidine-2-carboxylic acid derivatives via cyclization of amino acid precursors, followed by functional group transformations to install the furan-2-ylmethyl moiety.

-

- Starting from protected amino acid derivatives, cyclization is induced under controlled conditions (e.g., using lithium diisopropylamide or LHMDS at low temperatures).

- Formylation or acylation steps introduce the carboxamide group.

- Subsequent deprotection and coupling with furan-2-ylmethyl amines or related intermediates yield the target compound.

- Purification is typically achieved by column chromatography, and hydrochloride salt formation is done by acid treatment.

-

- Reactions are often carried out at low temperatures (-78°C to 5°C) under inert atmosphere (nitrogen) to maintain stereochemical integrity and prevent side reactions.

- Use of trifluoroacetic acid (TFA) for deprotection and salt formation is common.

Catalytic Systems and Solvent Effects

- Polyether sulfone sulfamic acid (PES-NHSO3H) has been reported as an efficient solid acid catalyst for related furan derivatives synthesis, promoting high yields (85–97%) under mild conditions with ethanol as the solvent.

- Ethanol, a polar protic solvent, enhances reaction rates and product yields due to stabilization of protonated intermediates in the reaction pathway.

- Catalyst recovery and reuse up to 11 cycles without loss of activity demonstrate the sustainability of this catalytic system.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Reductive Amination | Pyrrolidine-2-carboxamide + furan-2-carboxaldehyde + NaBH(OAc)3, HCl treatment | 75–90 | Mild conditions, stereoselective, scalable |

| Cyclization & Functionalization | Protected amino acid derivative + LHMDS/nBuLi, formylation, TFA deprotection | 75–95 | Low temperature, inert atmosphere, high purity |

| Acid-Catalyzed Synthesis with PES-NHSO3H | Polyether sulfone sulfamic acid catalyst, ethanol solvent, reflux | 85–97 | Heterogeneous catalyst, reusable, environmentally friendly |

Research Findings and Analytical Data

- Reaction Monitoring: Thin-layer chromatography (TLC) is commonly used to monitor reaction progress, especially for reductive amination and cyclization steps.

- Purification: Column chromatography on silica gel is standard for isolating pure compounds after reaction completion.

- Characterization:

- Stability: The hydrochloride salt form enhances compound stability and solubility for pharmaceutical applications.

Analyse Chemischer Reaktionen

Types of Reactions

N-(furan-2-ylmethyl)pyrrolidine-2-carboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The pyrrolidine ring can participate in substitution reactions, leading to the formation of new compounds with different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furylmethyl group may yield furfural or furoic acid, while reduction may produce furfuryl alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

N-(furan-2-ylmethyl)pyrrolidine-2-carboxamide hydrochloride serves as a building block in organic synthesis. Its unique structure allows for the creation of more complex molecules, facilitating studies on reaction mechanisms. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it valuable for synthetic chemistry.

Biology

Research into the biological activities of this compound has revealed potential applications in several areas:

- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit significant antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antibiotic agent.

- Anticancer Properties : The compound has been investigated for its ability to disrupt protein aggregation associated with neurodegenerative diseases, such as Parkinson's disease. Pyrrole derivatives have shown efficacy in inhibiting α-synuclein aggregation, which is crucial for developing therapeutic strategies against such diseases.

Medicine

In pharmaceutical research, this compound is explored as a pharmaceutical intermediate . Its structural characteristics allow it to interact with various biological targets, potentially leading to the development of new drugs targeting specific pathways involved in diseases.

Industry

The compound is also utilized in the production of specialty chemicals and materials with specific properties. Its versatility makes it suitable for applications in various industrial processes.

Case Studies and Research Findings

Several studies have explored the biological activities related to compounds similar to this compound:

- Neurodegenerative Disease Models : Research demonstrated that pyrrole derivatives could disrupt α-synuclein aggregation in vitro, providing insights into their potential use for treating Parkinson’s disease.

- Antiviral Activity : Investigations into related furan derivatives showed promising results against viral targets such as SARS-CoV-2, indicating that modifications similar to those found in this compound could yield effective antiviral agents.

- Antibacterial Studies : Compounds structurally related to this carboxamide have been evaluated for antibacterial efficacy against pathogens like Staphylococcus aureus and Escherichia coli, indicating a potential pathway for developing new antibiotics.

Wirkmechanismus

The mechanism of action of N-(furan-2-ylmethyl)pyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

The following section compares the target compound with structurally related pyrrolidine-2-carboxamide hydrochloride derivatives, emphasizing molecular features, commercial status, and available data.

Structural and Molecular Comparisons

Table 1: Key Molecular Data of Pyrrolidine-2-carboxamide Hydrochloride Derivatives

Key Observations

Structural Diversity: The substituents vary widely, ranging from heteroaromatic (furan, pyridine) to halogenated aryl (3,5-dichlorophenyl) and alkyl/ether groups (methoxymethyl, trifluoroethyl). These modifications influence polarity, solubility, and biological activity.

Physicochemical Properties :

- The methoxynaphthyl derivative () has the highest molecular weight (306.79 g/mol), likely due to its bulky aromatic substituent, which may reduce aqueous solubility .

- The N-methylated compound () has the lowest molecular weight (208.69 g/mol) and carries warnings for toxicity (e.g., harmful if swallowed, skin/eye irritation) .

Commercial and Research Relevance :

Biologische Aktivität

N-(furan-2-ylmethyl)pyrrolidine-2-carboxamide hydrochloride is a compound of considerable interest in pharmacological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 218.69 g/mol. The compound consists of a furan ring attached to a pyrrolidine moiety, which is characteristic of many biologically active compounds. Its structure allows for various chemical reactions, including nucleophilic substitutions and acylation reactions, which can be exploited for further derivatization to enhance biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Receptor Binding : Preliminary studies suggest that the compound may interact with neurotransmitter receptors, potentially influencing neurotransmitter systems involved in neuroprotection.

- Antioxidant Activity : The furan moiety is known for its ability to provide antioxidant effects, which may contribute to its neuroprotective properties.

- Enzyme Modulation : The compound may bind to various enzymes, altering their activity and leading to diverse biological effects.

Neuroprotective Properties

This compound shows promise in neuroprotection, particularly in the context of neurodegenerative diseases. Research indicates that compounds with similar structures can inhibit the aggregation of proteins associated with conditions like Parkinson's disease, suggesting that this compound may have therapeutic potential in similar applications .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(furan-3-ylmethyl)pyrrolidine-2-carboxamide | Similar furan ring; different substitution | Potentially different biological activity profile |

| N-(thiophen-2-ylmethyl)pyrrolidine-2-carboxamide | Thiophene instead of furan | May exhibit distinct pharmacological properties |

| N-(benzyl)pyrrolidine-2-carboxamide | Benzyl group instead of furan | Different lipophilicity affecting bioavailability |

This table illustrates how variations in structure can lead to differences in biological activity, emphasizing the importance of the furan ring's position and substitution patterns.

Case Studies and Research Findings

Several studies have explored the biological activities related to compounds similar to this compound:

- Neurodegenerative Disease Models : A study demonstrated that pyrrole derivatives could disrupt α-synuclein aggregation in vitro, providing insights into their potential use for treating Parkinson’s disease .

- Antiviral Activity : Research on related furan derivatives has shown promising results against viral targets such as SARS-CoV-2, suggesting that modifications similar to those found in N-(furan-2-ylmethyl)pyrrolidine could yield effective antiviral agents .

- Antibacterial Studies : Compounds structurally related to this carboxamide have been evaluated for antibacterial efficacy against pathogens like Staphylococcus aureus and Escherichia coli, indicating a potential pathway for developing new antibiotics .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.